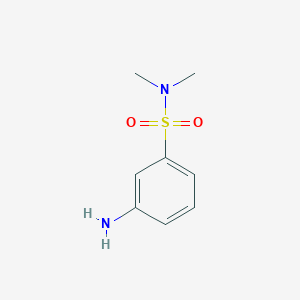

3-Amino-n,n-dimethylbenzenesulfonamide

Description

The exact mass of the compound 3-Amino-n,n-dimethylbenzenesulfonamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 36995. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Amino-n,n-dimethylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-n,n-dimethylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-N,N-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-10(2)13(11,12)8-5-3-4-7(9)6-8/h3-6H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APIVVDFBBPFBDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50284373 | |

| Record name | 3-amino-n,n-dimethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50284373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6274-18-6 | |

| Record name | 6274-18-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36995 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-amino-n,n-dimethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50284373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-N,N-dimethylbenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"3-Amino-n,n-dimethylbenzenesulfonamide" synthesis from 3-nitro-n,n-dimethylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 3-Amino-N,N-dimethylbenzenesulfonamide from its precursor, 3-nitro-N,N-dimethylbenzenesulfonamide. The primary focus of this document is to provide a comprehensive overview of a common and effective reduction method, supported by a detailed experimental protocol and quantitative data.

Reaction Overview

The conversion of 3-nitro-N,N-dimethylbenzenesulfonamide to 3-Amino-N,N-dimethylbenzenesulfonamide is a standard reduction of an aromatic nitro group to an amine. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and other fine chemicals. Several methodologies can achieve this reduction, with the choice often depending on factors such as substrate compatibility, desired purity, and scalability. The most common methods include:

-

Catalytic Hydrogenation: Often the cleanest method, typically employing catalysts like Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere.

-

Metal-Acid Reduction: A classic and robust method using metals like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium.

-

Metal Halide Reduction: Stannous chloride (SnCl₂) in the presence of a proton source is a widely used laboratory-scale method.

This guide will provide a detailed experimental protocol for the reduction using iron in an acidic medium, a cost-effective and reliable method.

Quantitative Data Presentation

The following table summarizes the key quantitative data for the synthesis of 3-Amino-N,N-dimethylbenzenesulfonamide. The data for the Fe/Acetic Acid method is adapted from a procedure for the closely related compound, 3-nitro methanesulfonanilide, due to the limited availability of specific published data for 3-nitro-N,N-dimethylbenzenesulfonamide.

| Parameter | Catalytic Hydrogenation (Typical) | Fe/Acetic Acid (Adapted Protocol) | SnCl₂/HCl (Typical) |

| Starting Material | 3-nitro-n,n-dimethylbenzenesulfonamide | 3-nitro-n,n-dimethylbenzenesulfonamide | 3-nitro-n,n-dimethylbenzenesulfonamide |

| Reagents/Catalyst | Pd/C (5-10 mol%) or Raney Ni | Iron powder, Acetic acid | SnCl₂·2H₂O, conc. HCl |

| Solvent | Ethanol, Methanol, or Ethyl acetate | Water, Ethanol | Ethanol |

| Temperature | Room Temperature to 50 °C | 80 °C | Reflux (approx. 78 °C) |

| Pressure | 1-4 atm H₂ | Atmospheric | Atmospheric |

| Reaction Time | 1-6 hours | 3 hours | 1-3 hours |

| Reported Yield | Generally >90% | 95% (for 3-amino methanesulfonanilide) | Typically 80-95% |

Experimental Protocol: Reduction using Iron and Acetic Acid

This protocol is adapted from a procedure for a structurally similar compound and is expected to be highly effective for the target transformation.

3.1. Materials and Equipment:

-

3-nitro-N,N-dimethylbenzenesulfonamide

-

Iron powder (fine grade)

-

Glacial Acetic Acid

-

Water (distilled or deionized)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Büchner funnel and filter flask

-

Separatory funnel

-

Rotary evaporator

3.2. Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-nitro-N,N-dimethylbenzenesulfonamide (1.0 eq).

-

Add water (10 volumes relative to the starting material) and glacial acetic acid (0.3 eq).

-

With vigorous stirring, add iron powder (3.0 eq) portion-wise to the mixture. The addition may be exothermic.

-

Heat the reaction mixture to 80 °C and maintain this temperature with stirring for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron residues. Wash the filter cake with hot water.

-

Carefully neutralize the filtrate with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x 10 volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude 3-Amino-N,N-dimethylbenzenesulfonamide.

-

The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Visualization of the Synthesis

The following diagrams illustrate the chemical transformation and a generalized workflow for the synthesis.

Caption: Chemical transformation from the nitro to the amino compound.

An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-n,n-dimethylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 3-Amino-n,n-dimethylbenzenesulfonamide (CAS No. 6274-18-6). The information is compiled from various chemical databases and is intended to support research and development activities. This document summarizes key molecular identifiers, and computed properties, and outlines detailed experimental protocols for the determination of its core physicochemical characteristics.

Compound Identification and Core Properties

3-Amino-n,n-dimethylbenzenesulfonamide is a member of the sulfonamide class of organic compounds, characterized by a sulfonyl group linked to an amine.[1] Its structure consists of a benzene ring substituted with an amino group and a dimethylsulfonamide group at positions 3 and 1, respectively.

Table 1: Summary of Physicochemical Data for 3-Amino-n,n-dimethylbenzenesulfonamide

| Property | Value | Source |

| IUPAC Name | 3-amino-N,N-dimethylbenzenesulfonamide | N/A |

| CAS Number | 6274-18-6 | [2][3][4] |

| Molecular Formula | C₈H₁₂N₂O₂S | [2][3] |

| Molecular Weight | 200.26 g/mol | [2][3][4] |

| Appearance | White solid | [1] |

| Computed LogP | 0.5191 | [3] |

| Topological Polar Surface Area (TPSA) | 63.4 Ų | [3] |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Aqueous Solubility | Data not available | N/A |

| pKa | Data not available | N/A |

Experimental Protocols for Physicochemical Characterization

The following are detailed methodologies for the experimental determination of key physicochemical properties of 3-Amino-n,n-dimethylbenzenesulfonamide.

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

-

Methodology: Capillary Method

-

Sample Preparation: A small amount of finely powdered, dry 3-Amino-n,n-dimethylbenzenesulfonamide is packed into a capillary tube (sealed at one end) to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube containing mineral oil or a calibrated melting point apparatus).

-

Heating: The heating bath is heated gradually, with constant stirring to ensure uniform temperature distribution. The rate of heating should be slow (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has melted (T2) are recorded. The melting point is reported as the range T1-T2.

-

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

-

Methodology: Micro Boiling Point Determination

-

Sample Preparation: A small volume (a few milliliters) of the liquid compound is placed in a small test tube or fusion tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is placed inverted (open end down) into the liquid.

-

Heating: The test tube assembly is attached to a thermometer and heated in a suitable bath.

-

Observation: As the liquid is heated, air trapped in the capillary tube will bubble out. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary. The heat is then removed, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.

-

Aqueous solubility is a measure of the amount of a substance that can dissolve in water at a given temperature to form a saturated solution.

-

Methodology: Shake-Flask Method

-

Equilibration: An excess amount of solid 3-Amino-n,n-dimethylbenzenesulfonamide is added to a known volume of purified water in a flask.

-

Agitation: The flask is sealed and agitated at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the aqueous solution by centrifugation followed by filtration through a non-adsorbing filter (e.g., 0.22 µm PTFE).

-

Quantification: The concentration of the dissolved compound in the clear aqueous filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). A calibration curve prepared with known concentrations of the compound is used for quantification.

-

The pKa value is a measure of the strength of an acid in solution. For a compound like 3-Amino-n,n-dimethylbenzenesulfonamide, which has both an acidic (sulfonamide N-H) and a basic (amino group) center, multiple pKa values may exist.

-

Methodology: Potentiometric Titration

-

Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, often a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value(s) correspond to the pH at the half-equivalence point(s) on the curve.

-

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the characterization of the physicochemical properties of a novel chemical entity.

Caption: A generalized workflow for determining the physicochemical properties of a chemical compound.

Conclusion

While 3-Amino-n,n-dimethylbenzenesulfonamide is commercially available and its basic identifiers are well-established, there is a notable absence of publicly available experimental data for key physicochemical properties such as melting point, boiling point, aqueous solubility, and pKa. The provided protocols offer standardized methods for researchers to determine these values, which are critical for applications in drug discovery, materials science, and chemical synthesis. The computed values for LogP and TPSA suggest moderate lipophilicity and polarity, which are important considerations for its potential biological activity and formulation.

References

Spectroscopic Analysis of 3-Amino-n,n-dimethylbenzenesulfonamide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Properties

-

IUPAC Name: 3-Amino-N,N-dimethylbenzenesulfonamide

-

Molecular Formula: C₈H₁₂N₂O₂S[1]

-

Molecular Weight: 200.26 g/mol [1]

-

SMILES: CN(C)S(=O)(=O)C1=CC=CC(=C1)N

Predicted Spectroscopic Data

In the absence of direct experimental data, the following tables summarize the predicted and expected spectral features for 3-Amino-n,n-dimethylbenzenesulfonamide. These predictions are based on the analysis of its functional groups and structural analogs.

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| N(CH₃)₂ | 2.6 - 2.8 | Singlet | 6H |

| Aromatic-H | 6.7 - 7.4 | Multiplet | 4H |

| NH₂ | 3.5 - 4.5 | Broad Singlet | 2H |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (ppm) |

| N(CH₃)₂ | ~38 |

| Aromatic C-NH₂ | ~148 |

| Aromatic C-SO₂ | ~145 |

| Aromatic C-H | 110 - 130 |

Table 3: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

| N-H Stretch (Amine) | 3300 - 3500 | Two bands, sharp to medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to weak |

| C-H Stretch (Alkyl) | 2850 - 3000 | Medium |

| S=O Stretch (Sulfonamide) | 1320 - 1360 and 1140 - 1180 | Two strong bands, asymmetric and symmetric |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to weak |

| S-N Stretch | 900 - 950 | Medium |

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Description |

| [M]⁺ | 200.06 | Molecular Ion |

| [M-SO₂]⁺ | 136.08 | Loss of sulfur dioxide |

| [M-N(CH₃)₂]⁺ | 156.02 | Loss of dimethylamino group |

General Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data for 3-Amino-n,n-dimethylbenzenesulfonamide would follow standard laboratory procedures. The following provides a general framework that can be adapted for specific instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-Amino-n,n-dimethylbenzenesulfonamide in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse program. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) and a larger number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample compartment (or the KBr pellet matrix) should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups within the molecule.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source. Common techniques include:

-

Electron Ionization (EI): Suitable for volatile and thermally stable compounds.

-

Electrospray Ionization (ESI): A soft ionization technique suitable for a wider range of compounds, often coupled with liquid chromatography (LC-MS).

-

-

Instrumentation: Employ a mass spectrometer capable of high resolution and accurate mass measurements (e.g., Time-of-Flight (TOF), Orbitrap).

-

Data Acquisition: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range. For high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion and major fragments can be determined to confirm the elemental composition.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns, which can provide structural information.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 3-Amino-n,n-dimethylbenzenesulfonamide.

Caption: General workflow for spectroscopic analysis.

References

In-Depth Technical Guide to 3-Amino-N,N-dimethylbenzenesulfonamide (CAS 6274-18-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-N,N-dimethylbenzenesulfonamide, with the CAS number 6274-18-6, is a substituted aromatic sulfonamide. While not an active pharmaceutical ingredient itself, this compound serves as a valuable chemical intermediate and building block in the synthesis of more complex molecules, particularly within the realm of medicinal chemistry and drug discovery. Its bifunctional nature, possessing both a reactive aniline-type amino group and a sulfonamide moiety, allows for diverse chemical transformations, making it a versatile component in the construction of novel molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, a plausible synthetic approach, safety and handling information, and its role as an intermediate in synthetic chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of 3-Amino-N,N-dimethylbenzenesulfonamide is presented in Table 1. This data is essential for its proper handling, storage, and use in experimental settings.

Table 1: Physicochemical Properties of 3-Amino-N,N-dimethylbenzenesulfonamide

| Property | Value | Source |

| IUPAC Name | 3-amino-N,N-dimethylbenzenesulfonamide | PubChem |

| CAS Number | 6274-18-6 | ChemScene |

| Molecular Formula | C₈H₁₂N₂O₂S | Santa Cruz Biotechnology |

| Molecular Weight | 200.26 g/mol | Santa Cruz Biotechnology |

| Appearance | Solid | Angene Chemical |

| Melting Point | 156-158 °C | Angene Chemical |

| Boiling Point | 367.4 °C at 760 mmHg | Angene Chemical |

| SMILES | CN(C)S(=O)(=O)c1cccc(c1)N | ChemScene |

| InChIKey | APIVVDFBBPFBDZ-UHFFFAOYSA-N | PubChem |

| Storage | Inert atmosphere, Room Temperature | Achmem |

Synthesis

Proposed Experimental Protocol

Step 1: Synthesis of 3-Nitro-N,N-dimethylbenzenesulfonamide

-

In a well-ventilated fume hood, a solution of 3-nitrobenzenesulfonyl chloride (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) is prepared in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

-

The flask is cooled in an ice bath to 0-5 °C.

-

A solution of dimethylamine (2.2 equivalents, typically as a solution in a solvent like THF or water) is added dropwise to the cooled solution of the sulfonyl chloride with vigorous stirring. The rate of addition should be controlled to maintain the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is quenched by the addition of water. The organic layer is separated, and the aqueous layer is extracted with the same organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 3-nitro-N,N-dimethylbenzenesulfonamide.

-

Purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Step 2: Reduction of 3-Nitro-N,N-dimethylbenzenesulfonamide to 3-Amino-N,N-dimethylbenzenesulfonamide

-

The 3-nitro-N,N-dimethylbenzenesulfonamide (1.0 equivalent) is dissolved in a suitable solvent, such as ethanol, methanol, or ethyl acetate.

-

A reducing agent is added to the solution. Common choices for nitro group reduction include:

-

Catalytic Hydrogenation: Palladium on carbon (Pd/C, 5-10 mol%) under a hydrogen atmosphere (balloon or Parr shaker).

-

Metal/Acid Reduction: Tin(II) chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid, or iron powder in acetic acid.

-

-

The reaction mixture is stirred at room temperature or with gentle heating until the reduction is complete (monitored by TLC).

-

If catalytic hydrogenation is used, the catalyst is removed by filtration through a pad of Celite. The filtrate is then concentrated under reduced pressure.

-

If a metal/acid reduction is used, the reaction mixture is basified with a saturated solution of sodium bicarbonate or sodium hydroxide to precipitate the metal salts. The mixture is then filtered, and the filtrate is extracted with an organic solvent.

-

The combined organic extracts are washed with brine, dried over an anhydrous drying agent, and the solvent is evaporated to give the crude 3-Amino-N,N-dimethylbenzenesulfonamide.

-

Further purification can be performed by recrystallization or column chromatography to obtain the final product of high purity.

Uses in Drug Development

3-Amino-N,N-dimethylbenzenesulfonamide is primarily utilized as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications. The sulfonamide class of compounds has a rich history in medicinal chemistry, with applications ranging from antibacterial agents to diuretics, anticonvulsants, and anticancer drugs.[1]

The presence of a primary aromatic amine in 3-Amino-N,N-dimethylbenzenesulfonamide allows for a wide range of chemical modifications, including:

-

Acylation and Sulfonylation: Reaction with acyl chlorides, sulfonyl chlorides, or carboxylic acids to form amides and sulfonamides.

-

Diazotization: Conversion of the amino group to a diazonium salt, which can then be used in various coupling reactions (e.g., Sandmeyer reaction) to introduce a wide range of functional groups.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

-

Buchwald-Hartwig and Ullmann Couplings: Palladium- or copper-catalyzed cross-coupling reactions to form C-N bonds with aryl or heteroaryl halides.

Safety and Handling

3-Amino-N,N-dimethylbenzenesulfonamide is classified as a hazardous substance and should be handled with appropriate safety precautions by trained personnel.

Table 2: GHS Hazard Information for 3-Amino-N,N-dimethylbenzenesulfonamide

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |

| Skin Irritation (Category 2) | H315: Causes skin irritation |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled |

| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation |

Source: Achmem

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area or with a certified respirator if dust or aerosols are generated.

Handling and Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.[2]

-

Keep away from strong oxidizing agents.

-

Avoid inhalation of dust and contact with skin and eyes.

Visualization of Synthetic Utility

The following diagrams illustrate the logical workflow for the synthesis of 3-Amino-N,N-dimethylbenzenesulfonamide and its potential application as a building block in drug discovery.

References

3-Amino-N,N-dimethylbenzenesulfonamide: A Versatile Building Block in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-N,N-dimethylbenzenesulfonamide is a key synthetic intermediate possessing a versatile scaffold that combines an arylamine and a sulfonamide moiety. This unique combination of functional groups makes it a valuable building block in the synthesis of a diverse range of compounds, particularly in the fields of medicinal chemistry and materials science. The aromatic amino group serves as a versatile handle for various chemical transformations, including diazotization-coupling reactions and amide bond formations, while the sulfonamide group is a well-established pharmacophore in numerous clinically approved drugs. This technical guide provides an in-depth overview of the synthesis, properties, and applications of 3-Amino-N,N-dimethylbenzenesulfonamide, complete with experimental protocols and data to facilitate its use in research and development.

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of 3-Amino-N,N-dimethylbenzenesulfonamide is presented in the table below. This data is essential for its proper handling, storage, and application in synthetic protocols.

| Property | Value | Reference |

| CAS Number | 6274-18-6 | [1] |

| Molecular Formula | C₈H₁₂N₂O₂S | [1] |

| Molecular Weight | 200.26 g/mol | [1] |

| Appearance | White to off-white solid | |

| Linear Formula | C₉H₁₄N₂O₂S | [1] |

| MDL Number | MFCD00025203 | [1] |

Synthesis of 3-Amino-N,N-dimethylbenzenesulfonamide

The most common and practical synthetic route to 3-Amino-N,N-dimethylbenzenesulfonamide involves a two-step process starting from the readily available 3-nitrobenzenesulfonyl chloride. The first step is the amination of the sulfonyl chloride with dimethylamine to yield 3-nitro-N,N-dimethylbenzenesulfonamide. The subsequent step involves the reduction of the nitro group to the corresponding primary amine.

References

An In-depth Technical Guide to the Reactivity of the Amino Group in 3-Amino-n,n-dimethylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of the amino group in 3-Amino-n,n-dimethylbenzenesulfonamide. The document details the molecule's physicochemical properties, explores the nucleophilicity and basicity of the aromatic amino group, and presents detailed experimental protocols for its key reactions, including acylation, alkylation, and diazotization. The role of this compound as a versatile intermediate in the synthesis of pharmaceuticals, particularly sulfonamide drugs and azo dyes, is highlighted. This guide is intended to be a valuable resource for researchers and professionals involved in organic synthesis and drug development, offering both theoretical insights and practical methodologies.

Physicochemical Properties

3-Amino-n,n-dimethylbenzenesulfonamide is a white solid compound.[1] Its key physicochemical properties are summarized in the table below, compiled from various chemical databases.[1]

| Property | Value |

| CAS Number | 6274-18-6 |

| Molecular Formula | C₈H₁₂N₂O₂S |

| Molecular Weight | 200.26 g/mol [1] |

| Appearance | White solid[1] |

| Topological Polar Surface Area (TPSA) | 63.4 Ų[2] |

| Predicted LogP | 0.5191[2] |

| Hydrogen Bond Donors | 1[2] |

| Hydrogen Bond Acceptors | 3[2] |

| Rotatable Bonds | 2[2] |

Reactivity of the Amino Group

The reactivity of the amino group in 3-Amino-n,n-dimethylbenzenesulfonamide is primarily governed by the lone pair of electrons on the nitrogen atom, which imparts both nucleophilic and basic character. However, these properties are modulated by the electronic effects of the substituents on the benzene ring.

The N,N-dimethylsulfamoyl group (-SO₂N(CH₃)₂) is a meta-directing and deactivating group. Its strong electron-withdrawing nature, primarily through an inductive effect, reduces the electron density of the benzene ring. This, in turn, decreases the basicity and nucleophilicity of the amino group compared to aniline. The Hammett constant (σ) for a meta-SO₂NMe₂ group is approximately +0.57, indicating its significant electron-withdrawing capacity.

Basicity

The amino group is basic and can be protonated by acids to form an ammonium salt. The electron-withdrawing N,N-dimethylsulfamoyl group at the meta position reduces the basicity of the amino group. Consequently, 3-Amino-n,n-dimethylbenzenesulfonamide is a weaker base than aniline. The pKa of the conjugate acid is expected to be lower than that of the anilinium ion (pKa ≈ 4.6).

Nucleophilicity

The amino group is a potent nucleophile and readily participates in reactions with various electrophiles. Common reactions involving the nucleophilic amino group include acylation, alkylation, and diazotization.

Key Reactions and Experimental Protocols

The following sections provide detailed experimental protocols for the primary reactions involving the amino group of 3-Amino-n,n-dimethylbenzenesulfonamide. These protocols are based on established procedures for similar aromatic amines and may require optimization for specific applications.

N-Acylation

N-acylation of the amino group is a common transformation used to synthesize amides, which are important functional groups in many pharmaceuticals. The reaction typically involves an acylating agent such as an acyl chloride or an acid anhydride in the presence of a base.[3]

Protocol: N-Acetylation using Acetic Anhydride

-

Materials:

-

3-Amino-n,n-dimethylbenzenesulfonamide (1.0 eq)

-

Acetic anhydride (1.1 eq)

-

Pyridine (as solvent and base)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Dissolve 3-Amino-n,n-dimethylbenzenesulfonamide in anhydrous pyridine in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetic anhydride dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-(3-(N,N-dimethylsulfamoyl)phenyl)acetamide.

-

Purify the crude product by recrystallization or column chromatography.

-

N-Alkylation

N-alkylation introduces an alkyl group onto the amino nitrogen. Direct alkylation with alkyl halides can be challenging due to the possibility of over-alkylation. Reductive amination or catalytic methods using alcohols are often preferred for controlled mono-alkylation.[4][5]

Protocol: Reductive Amination with an Aldehyde

-

Materials:

-

3-Amino-n,n-dimethylbenzenesulfonamide (1.0 eq)

-

Aldehyde (e.g., benzaldehyde, 1.0 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

-

1,2-Dichloroethane (DCE)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a stirred solution of 3-Amino-n,n-dimethylbenzenesulfonamide and the aldehyde in DCE, add NaBH(OAc)₃ in one portion.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of saturated NaHCO₃ solution.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the residue by column chromatography to obtain the N-alkylated product.

-

Diazotization and Azo Coupling

The primary aromatic amino group can be converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures. The resulting diazonium salt is a versatile intermediate that can undergo various transformations, most notably azo coupling with electron-rich aromatic compounds (e.g., phenols, anilines) to form brightly colored azo dyes.[6]

Protocol: Diazotization and Coupling with 2-Naphthol

-

Materials:

-

3-Amino-n,n-dimethylbenzenesulfonamide (1.0 eq)

-

Concentrated Hydrochloric Acid (HCl, 3.0 eq)

-

Sodium nitrite (NaNO₂, 1.05 eq)

-

2-Naphthol (1.0 eq)

-

Sodium hydroxide (NaOH)

-

Ice

-

Distilled water

-

-

Procedure:

-

Diazotization:

-

Suspend 3-Amino-n,n-dimethylbenzenesulfonamide in a mixture of concentrated HCl and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of NaNO₂ dropwise, keeping the temperature below 5 °C.

-

Stir the mixture for an additional 15 minutes at 0-5 °C. The resulting solution contains the diazonium salt.

-

-

Coupling:

-

In a separate beaker, dissolve 2-naphthol in an aqueous NaOH solution and cool to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the 2-naphthol solution with vigorous stirring.

-

A colored precipitate of the azo dye should form immediately.

-

Continue stirring for 30 minutes in the ice bath.

-

-

Isolation:

-

Collect the precipitated dye by vacuum filtration.

-

Wash the solid with cold water until the filtrate is neutral.

-

Dry the product in a desiccator.

-

-

Spectroscopic Data

While a comprehensive, publicly available spectral database for 3-Amino-n,n-dimethylbenzenesulfonamide is limited, the following table provides expected ranges for its characteristic spectroscopic signals based on the analysis of its functional groups and related structures.

| Spectroscopic Data | Expected Signals |

| ¹H NMR | δ (ppm): • 7.0-7.5 (m, Ar-H) • 6.6-6.9 (m, Ar-H) • ~4.0 (br s, -NH₂) • ~2.6 (s, -N(CH₃)₂) |

| ¹³C NMR | δ (ppm): • 148-150 (C-NH₂) • 138-140 (C-SO₂N) • 129-130 (Ar-CH) • 115-120 (Ar-CH) • ~38 (-N(CH₃)₂) |

| FTIR | ν (cm⁻¹): • 3400-3200 (N-H stretch, two bands) • 3100-3000 (Ar C-H stretch) • 1620-1580 (N-H bend) • 1350-1310 (asymmetric SO₂ stretch) • 1170-1150 (symmetric SO₂ stretch) |

Synthetic Utility in Drug Development

3-Amino-n,n-dimethylbenzenesulfonamide serves as a key building block in the synthesis of various compounds with potential therapeutic applications. Its utility stems from the ability to functionalize the amino group to introduce diverse pharmacophores. The following diagram illustrates a general synthetic workflow where this compound acts as a central intermediate.

This workflow demonstrates the reduction of the corresponding nitro compound to yield the primary amine. Subsequently, the amino group can be readily transformed via acylation, alkylation, or diazotization to generate a diverse range of derivatives, which can be further elaborated in drug discovery programs.

Conclusion

3-Amino-n,n-dimethylbenzenesulfonamide is a valuable and versatile chemical intermediate. The reactivity of its amino group, characterized by its nucleophilicity and basicity, allows for a wide array of chemical transformations. This guide has provided a detailed overview of its properties, reactivity, and key experimental protocols for its functionalization. The presented information serves as a foundational resource for chemists in academia and industry, facilitating the use of this compound in the synthesis of novel molecules with potential applications in medicinal chemistry and materials science.

References

- 1. ucl.ac.uk [ucl.ac.uk]

- 2. chemscene.com [chemscene.com]

- 3. benchchem.com [benchchem.com]

- 4. Direct N-alkylation of unprotected amino acids with alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN [organic-chemistry.org]

- 6. longdom.org [longdom.org]

Solubility of 3-Amino-n,n-dimethylbenzenesulfonamide in common organic solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Amino-n,n-dimethylbenzenesulfonamide in a range of common organic solvents. Due to the limited availability of public domain quantitative solubility data for this specific compound, this document presents a representative, hypothetical solubility profile to serve as a practical reference for researchers in drug discovery and development. The guide outlines detailed experimental protocols for determining solubility via established methodologies, including gravimetric and High-Performance Liquid Chromatography (HPLC) analysis. Furthermore, a generalized experimental workflow is visualized to aid in the design and execution of solubility studies.

Introduction

3-Amino-n,n-dimethylbenzenesulfonamide (CAS No. 6274-18-6) is an organic compound with the chemical formula C₈H₁₂N₂O₂S and a molecular weight of 200.26 g/mol .[1][2][3] Understanding the solubility of this and similar compounds is a critical parameter in various stages of drug development, including formulation, process chemistry, and analytical method development. Solubility dictates the bioavailability of a potential drug candidate and influences its absorption, distribution, metabolism, and excretion (ADME) profile. This guide aims to provide a foundational understanding of the solubility of 3-Amino-n,n-dimethylbenzenesulfonamide and the methodologies to accurately determine this crucial physical property.

Solubility Profile

Table 1: Hypothetical Solubility of 3-Amino-n,n-dimethylbenzenesulfonamide in Common Organic Solvents

| Solvent Class | Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Alcohols | Methanol | 25 | 15.2 |

| 40 | 25.8 | ||

| Ethanol | 25 | 8.5 | |

| 40 | 14.7 | ||

| Isopropanol | 25 | 3.1 | |

| 40 | 6.4 | ||

| Ketones | Acetone | 25 | 22.5 |

| 40 | 38.1 | ||

| Methyl Ethyl Ketone | 25 | 18.9 | |

| 40 | 31.2 | ||

| Esters | Ethyl Acetate | 25 | 7.3 |

| 40 | 12.9 | ||

| Ethers | Tetrahydrofuran | 25 | 11.6 |

| 40 | 20.5 | ||

| Diethyl Ether | 25 | 0.8 | |

| 40 | 1.5 | ||

| Hydrocarbons | Toluene | 25 | 0.5 |

| 40 | 1.1 | ||

| Hexane | 25 | <0.1 | |

| 40 | <0.1 | ||

| Amides | Dimethylformamide | 25 | 35.4 |

| 40 | 55.9 | ||

| Halogenated | Dichloromethane | 25 | 5.2 |

| 40 | 9.8 |

Disclaimer: The data presented in Table 1 is hypothetical and for illustrative purposes only. Actual experimental values may vary.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for any chemical compound intended for pharmaceutical use. The following sections detail two common and reliable methods for quantifying the solubility of a solid in a liquid solvent: the equilibrium shake-flask method with gravimetric analysis and with HPLC analysis.

Equilibrium Shake-Flask Method with Gravimetric Analysis

This method is a straightforward and cost-effective technique for determining solubility.[4][5][6][7] It relies on achieving a saturated solution and then determining the mass of the dissolved solute.

Materials:

-

3-Amino-n,n-dimethylbenzenesulfonamide

-

Selected organic solvents (analytical grade)

-

Conical flasks or vials with secure caps

-

Thermostatically controlled shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Pre-weighed evaporation dishes or beakers

-

Analytical balance

-

Drying oven

Procedure:

-

Sample Preparation: Add an excess amount of 3-Amino-n,n-dimethylbenzenesulfonamide to a conical flask containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure a saturated solution is formed.

-

Equilibration: Seal the flasks and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C or 40 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Once equilibrium is achieved, allow the flasks to stand undisturbed at the set temperature for a few hours to let the excess solid settle.

-

Filtration: Carefully withdraw a known volume of the supernatant using a pre-warmed syringe and filter it through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed evaporation dish. This step is critical to remove all undissolved solid particles.

-

Solvent Evaporation: Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80 °C).

-

Weighing: Once the solvent is completely evaporated, cool the dish in a desiccator and weigh it on an analytical balance. Repeat the drying and weighing process until a constant weight is obtained.[4][7]

-

Calculation: The solubility is calculated using the following formula:

Solubility ( g/100 mL) = [(Weight of dish + solute) - (Weight of empty dish)] / (Volume of filtrate in mL) * 100

Equilibrium Shake-Flask Method with HPLC Analysis

This method offers higher sensitivity and specificity compared to the gravimetric method, especially for compounds with lower solubility.[8][9][10]

Materials:

-

Same as in section 3.1, plus:

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Appropriate HPLC column (e.g., C18)

-

Mobile phase solvents

-

Volumetric flasks for standard and sample preparation

Procedure:

-

Preparation of Saturated Solution: Follow steps 1-4 from the gravimetric method (section 3.1) to obtain a clear, filtered saturated solution.

-

Standard Curve Preparation: Prepare a series of standard solutions of 3-Amino-n,n-dimethylbenzenesulfonamide of known concentrations in the chosen solvent or a suitable diluent.

-

HPLC Analysis of Standards: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting peak area versus concentration.

-

Sample Preparation and Analysis: Dilute a known volume of the filtered saturated solution with a suitable solvent to a concentration that falls within the range of the standard curve. Inject the diluted sample into the HPLC system and record the peak area.

-

Calculation: Determine the concentration of the diluted sample from the calibration curve. The solubility is then calculated by taking the dilution factor into account:

Solubility ( g/100 mL) = (Concentration from calibration curve in g/mL) * (Dilution factor) * 100

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the solubility of a solid compound in a liquid solvent.

Figure 1: A flowchart illustrating the key steps in determining the solubility of a solid compound.

Conclusion

This technical guide has provided a foundational overview of the solubility of 3-Amino-n,n-dimethylbenzenesulfonamide, including a hypothetical data set for reference. Detailed, step-by-step protocols for determining solubility via gravimetric and HPLC methods have been outlined to assist researchers in obtaining accurate and reproducible results. The visualized experimental workflow offers a clear roadmap for planning and executing these essential studies. For any drug development program, the precise determination of solubility in a variety of relevant solvents is a cornerstone of successful formulation and progression of a candidate compound.

References

- 1. scbt.com [scbt.com]

- 2. achmem.com [achmem.com]

- 3. chemscene.com [chemscene.com]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. pharmacyjournal.info [pharmacyjournal.info]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. pharmajournal.net [pharmajournal.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pharmaguru.co [pharmaguru.co]

- 10. researchgate.net [researchgate.net]

The Dawn of a New Era in Medicine: The Discovery and History of Aminobenzenesulfonamides

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The discovery of aminobenzenesulfonamides, the chemical backbone of sulfa drugs, represents a watershed moment in the history of medicine. This guide provides a comprehensive technical overview of the serendipitous discovery, pioneering research, and profound impact of these first-in-class synthetic antimicrobial agents. We delve into the foundational experiments, quantitative data, and the logical progression of scientific inquiry that ushered in the age of chemotherapy and laid the groundwork for modern drug development.

The Genesis of a "Magic Bullet": From Dyes to Drugs

In the early 20th century, the concept of a "magic bullet"—a compound that could selectively target and eliminate pathogens without harming the host—was a revolutionary idea proposed by Paul Ehrlich. This vision fueled research at the Bayer laboratories of IG Farben in Germany, where a team led by pathologist and bacteriologist Gerhard Domagk, in collaboration with chemists Fritz Mietzsch and Josef Klarer, systematically screened newly synthesized dyes for antibacterial properties.[1]

After years of methodical testing, a red azo dye designated KL 730, later named Prontosil rubrum, emerged in 1932 as a compound of immense interest.[2] Strikingly, Prontosil showed no antibacterial activity in vitro (in a test tube), a finding that might have led to its dismissal.[3] However, Domagk's firm belief in the importance of in vivo testing proved to be pivotal.

Domagk's Landmark In Vivo Experiments

The groundbreaking experiments that revealed the chemotherapeutic power of Prontosil were conducted in mice infected with lethal doses of Streptococcus pyogenes. These early studies provided the first quantitative evidence of the life-saving potential of this new class of compounds.

Experimental Protocol: Murine Model of Streptococcal Sepsis (Domagk, 1932)

-

Objective: To assess the in vivo efficacy of Prontosil in treating a lethal systemic Streptococcus pyogenes infection in mice.[4]

-

Animal Model: Mice.[4]

-

Infectious Agent: A virulent strain of Streptococcus pyogenes isolated from a human patient.[5]

-

Infection Induction: Mice were infected intraperitoneally with a bacterial suspension containing a lethal dose of the Streptococcus pyogenes culture.[5]

-

Treatment: A single oral dose of Prontosil was administered to the treatment group via a stomach tube one and a half hours after infection. The control group received no treatment.[4][5]

-

Endpoint: The primary endpoint of the study was survival, with mortality being recorded over several days.[5]

Table 1: Results of Domagk's Initial In Vivo Experiment with Prontosil [4]

| Treatment Group | Number of Mice | Outcome |

| Prontosil | 12 | All survived |

| Control (Untreated) | 14 | All died within 4 days |

The results were unequivocal: Prontosil demonstrated a remarkable protective effect against an otherwise fatal bacterial infection. This seminal work, for which Domagk was awarded the 1939 Nobel Prize in Physiology or Medicine, was published in 1935, formally announcing the dawn of the antibacterial era.[4]

Unraveling the Mystery: The Discovery of Sulfanilamide

Despite its dramatic in vivo efficacy, the lack of in vitro activity of Prontosil remained a puzzle. The solution to this enigma came in 1935 from the Pasteur Institute in Paris. A team of researchers, including Jacques and Thérèse Tréfouël, Daniel Bovet, and Federico Nitti, discovered that Prontosil is a prodrug.[6] In the body, it is metabolized to its active form, the colorless compound para-aminobenzenesulfonamide, more commonly known as sulfanilamide.[6] This discovery was a crucial turning point, as sulfanilamide had been first synthesized in 1908 and was not patentable as an antibacterial agent, thus making it widely and inexpensively available.[6]

Logical Progression of the Discovery of Sulfanilamide's Activity

Caption: Logical workflow from the initial observations of Prontosil's activity to the discovery of sulfanilamide.

Mechanism of Action: Inhibition of Folic Acid Synthesis

The antibacterial action of sulfanilamide and its derivatives lies in their structural similarity to para-aminobenzoic acid (PABA). Bacteria, unlike humans who obtain folic acid from their diet, must synthesize it de novo. PABA is an essential precursor in this pathway. Sulfonamides act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS), preventing the incorporation of PABA and thereby halting the synthesis of dihydrofolic acid, a crucial intermediate in the production of purines, thymidine, and certain amino acids. This disruption of folic acid metabolism ultimately leads to the cessation of bacterial growth and replication.

Bacterial Folic Acid Synthesis Pathway and Inhibition by Sulfonamides

Caption: Inhibition of the bacterial folic acid synthesis pathway by sulfonamides.

Early Clinical Validation and Expansion of the Sulfonamide Arsenal

The confirmation of Prontosil's efficacy and the discovery of sulfanilamide spurred a flurry of clinical research and drug development. One of the most significant early clinical validations came from the work of Leonard Colebrook in London, who demonstrated the dramatic effectiveness of Prontosil and sulfanilamide in treating puerperal fever, a common and often fatal postpartum infection caused by Streptococcus pyogenes.[7]

Colebrook's Puerperal Fever Trials

Colebrook's meticulous studies at Queen Charlotte's Hospital provided compelling quantitative data on the life-saving impact of this new therapy.

Experimental Protocol: Clinical Trials in Puerperal Fever (Colebrook, 1936)

-

Objective: To evaluate the efficacy of Prontosil and sulfanilamide in the treatment of puerperal fever caused by hemolytic streptococci.[7]

-

Study Population: Women diagnosed with puerperal fever.[7]

-

Treatment: Patients were treated with either Prontosil or sulfanilamide. Dosages were determined based on the severity of the infection.[7]

-

Endpoints: The primary endpoint was mortality. Other observed outcomes included the reduction of fever and the inhibition of bacterial growth in the patients' blood.[7]

Table 2: Mortality Rates in Puerperal Fever Before and After the Introduction of Sulfonamides (Colebrook, 1936-1937) [7]

| Period | Treatment | Number of Cases | Deaths | Mortality Rate (%) |

| Pre-Sulfonamide Era | Supportive Care | - | - | ~20-25% |

| 1936-1937 | Sulfanilamide | 106 | 8 | 7.5% |

Colebrook's work, along with other clinical studies, solidified the role of sulfonamides as the first truly effective systemic antibacterial agents and led to their widespread adoption.

The Proliferation of Sulfonamide Derivatives

The discovery that the sulfanilamide molecule was the active moiety, and that it could be chemically modified, led to an explosion in the synthesis and testing of new derivatives. This research aimed to improve upon the parent compound's efficacy, spectrum of activity, and safety profile. Notable early derivatives included sulfapyridine, sulfathiazole, and sulfadiazine, which showed improved activity against a range of pathogens.

Table 3: In Vitro Antibacterial Activity of Early Sulfonamides (Representative Data)

| Compound | Bacterial Species | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Sulfanilamide | Streptococcus pyogenes | 100-200 |

| Sulfapyridine | Streptococcus pyogenes | 10-50 |

| Sulfathiazole | Staphylococcus aureus | 5-20 |

| Sulfadiazine | Escherichia coli | 25-100 |

Note: The MIC values are representative ranges from historical data and can vary depending on the specific strain and testing methodology.

Experimental Protocol: Historical Broth Dilution Method for MIC Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth dilution method was a foundational technique for determining MICs.

-

Objective: To determine the MIC of a sulfonamide derivative against a specific bacterial strain.

-

Materials:

-

Sterile nutrient broth

-

Pure culture of the test bacterium

-

Solution of the sulfonamide derivative of a known concentration

-

Sterile test tubes and pipettes

-

-

Procedure:

-

A series of test tubes containing sterile nutrient broth is prepared.

-

The sulfonamide solution is serially diluted in the test tubes to create a range of concentrations.

-

A standardized inoculum of the test bacterium is added to each tube.

-

A control tube with no sulfonamide is also inoculated to ensure bacterial growth.

-

The tubes are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

The MIC is determined as the lowest concentration of the sulfonamide in which there is no visible turbidity (growth) of the bacteria.

-

Workflow for MIC Determination by Broth Dilution

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Synthesis of Aminobenzenesulfonamides

The widespread use of sulfanilamide and its derivatives was made possible by scalable synthetic routes. The synthesis of sulfanilamide typically starts from acetanilide.

Experimental Protocol: Synthesis of Sulfanilamide from Acetanilide

This multi-step synthesis involves the protection of the amino group, sulfonation, amination, and deprotection.

-

Step 1: Chlorosulfonation of Acetanilide

-

Acetanilide is reacted with chlorosulfonic acid to yield p-acetamidobenzenesulfonyl chloride. The acetamido group protects the amino group and directs the sulfonyl chloride group to the para position.

-

-

Step 2: Amination of p-Acetamidobenzenesulfonyl Chloride

-

The resulting sulfonyl chloride is treated with ammonia to form p-acetamidobenzenesulfonamide.

-

-

Step 3: Hydrolysis of p-Acetamidobenzenesulfonamide

-

The acetamido group is removed by acid hydrolysis to yield the final product, sulfanilamide (p-aminobenzenesulfonamide).

-

Synthesis of Sulfapyridine

The synthesis of other sulfonamide derivatives, such as sulfapyridine, follows a similar pathway, with the key difference being the amine used in the amination step. For sulfapyridine, 2-aminopyridine is reacted with p-acetamidobenzenesulfonyl chloride, followed by hydrolysis.[8]

Conclusion: The Enduring Legacy of Aminobenzenesulfonamides

The discovery and development of aminobenzenesulfonamides marked a paradigm shift in medicine. They were the first drugs to effectively combat systemic bacterial infections, saving countless lives and paving the way for the antibiotic revolution. The story of their discovery, from a dye with no in vitro activity to a class of life-saving medicines, is a testament to the importance of in vivo testing, the elucidation of metabolic pathways, and the power of medicinal chemistry to improve upon a lead compound. While the widespread use of sulfonamides has been tempered by the emergence of bacterial resistance and the development of more potent antibiotics, they remain an important part of the antimicrobial armamentarium and a cornerstone in the history of drug discovery. Their legacy continues to inform and inspire the ongoing search for new and effective treatments for infectious diseases.

References

- 1. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 2. Domagk Discovers That Sulfonamides Can Save Lives | Research Starters | EBSCO Research [ebsco.com]

- 3. biobasedpress.eu [biobasedpress.eu]

- 4. Gerhard Domagk - Wikipedia [en.wikipedia.org]

- 5. jocpr.com [jocpr.com]

- 6. Prontosil - Wikipedia [en.wikipedia.org]

- 7. Leonard Colebrook’s Use of Sulfonamides as a Treatment for Puerperal Fever (1935–1937) | Embryo Project Encyclopedia [embryo.asu.edu]

- 8. Sulfapyridine synthesis - chemicalbook [chemicalbook.com]

A Theoretical Investigation of the Electronic Structure of 3-Amino-n,n-dimethylbenzenesulfonamide: A Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, a thorough review of scientific literature reveals no specific published theoretical or computational studies focused on the electronic structure of 3-Amino-n,n-dimethylbenzenesulfonamide. This guide, therefore, presents a comprehensive, proposed research framework based on established computational methodologies for analogous sulfonamide derivatives. The quantitative data herein is illustrative of the expected outcomes of such a study and is not based on published experimental or calculated values for this specific molecule.

Introduction

3-Amino-n,n-dimethylbenzenesulfonamide is a sulfonamide derivative of interest within medicinal chemistry and materials science. Understanding its electronic structure is fundamental to elucidating its reactivity, intermolecular interactions, and potential as a pharmacological agent or functional material. Theoretical calculations, particularly those employing Density Functional Theory (DFT), provide a powerful, non-invasive means to predict molecular properties, including charge distribution, frontier molecular orbitals, and reactivity indices. This whitepaper outlines a robust computational protocol for a comprehensive analysis of the electronic structure of 3-Amino-n,n-dimethylbenzenesulfonamide, providing a roadmap for researchers in the field.

Proposed Computational Methodology

The following section details the proposed in silico experimental protocol for the quantum chemical analysis of 3-Amino-n,n-dimethylbenzenesulfonamide. These methods are standard in the field for molecules of similar complexity and composition.

Software and Hardware:

-

Quantum Chemistry Software: Gaussian 16 or a similar suite is recommended for all DFT calculations.

-

Visualization Software: GaussView 6 or Avogadro for initial structure building and visualization of results.

-

Analysis Software: Multiwfn for detailed wavefunction analysis.

-

Computational Resources: A high-performance computing cluster with a minimum of 16 cores and 64 GB of RAM is advisable for timely completion of calculations.

Protocol:

-

Geometry Optimization:

-

The initial 3D structure of 3-Amino-n,n-dimethylbenzenesulfonamide will be constructed.

-

A full geometry optimization will be performed using Density Functional Theory (DFT).

-

The Becke's three-parameter hybrid functional (B3LYP) combined with the 6-311G++(d,p) basis set is a suitable starting point, offering a good balance of accuracy and computational cost for this class of molecules.

-

The optimization will be carried out without any symmetry constraints to locate the true energy minimum on the potential energy surface.

-

Frequency calculations will then be performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies).

-

-

Electronic Structure Analysis:

-

Using the optimized geometry, a single-point energy calculation will be performed.

-

From this calculation, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be determined.

-

The HOMO-LUMO energy gap (ΔE) will be calculated as ELUMO - EHOMO.

-

The Mulliken atomic charges will be calculated to understand the charge distribution across the molecule.

-

-

Calculation of Global Reactivity Descriptors:

-

Based on the HOMO and LUMO energies, key global reactivity descriptors will be calculated using Koopmans' theorem approximations:

-

Ionization Potential (I) ≈ -EHOMO

-

Electron Affinity (A) ≈ -ELUMO

-

Electronegativity (χ) = (I + A) / 2

-

Chemical Hardness (η) = (I - A) / 2

-

Global Softness (S) = 1 / (2η)

-

Electrophilicity Index (ω) = χ² / (2η)

-

-

Predicted Data and Analysis

The successful execution of the above protocol would yield a range of quantitative data. The following tables are structured to present these anticipated results.

Table 1: Frontier Molecular Orbital Energies and Global Reactivity Descriptors

| Parameter | Symbol | Formula | Expected Outcome |

| Highest Occupied Molecular Orbital Energy | EHOMO | - | Data not available in literature |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | Data not available in literature |

| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO | Data not available in literature |

| Ionization Potential | I | -EHOMO | Data not available in literature |

| Electron Affinity | A | -ELUMO | Data not available in literature |

| Electronegativity | χ | (I + A) / 2 | Data not available in literature |

| Chemical Hardness | η | (I - A) / 2 | Data not available in literature |

| Global Softness | S | 1 / (2η) | Data not available in literature |

| Electrophilicity Index | ω | χ² / (2η) | Data not available in literature |

Table 2: Calculated Mulliken Atomic Charges

| Atom | Atomic Symbol | Charge (e) |

| C1 | C | Data not available in literature |

| C2 | C | Data not available in literature |

| C3 | C | Data not available in literature |

| C4 | C | Data not available in literature |

| C5 | C | Data not available in literature |

| C6 | C | Data not available in literature |

| N (Amino) | N | Data not available in literature |

| S (Sulfonamide) | S | Data not available in literature |

| O1 (Sulfonyl) | O | Data not available in literature |

| O2 (Sulfonyl) | O | Data not available in literature |

| N (Dimethyl) | N | Data not available in literature |

| C (Methyl 1) | C | Data not available in literature |

| C (Methyl 2) | C | Data not available in literature |

| H atoms | H | Data not available in literature |

| (Atom numbering corresponds to standard IUPAC nomenclature) |

Visualizations

Diagrams are essential for conceptualizing molecular structures and computational workflows. The following have been generated using the DOT language.

Caption: Molecular structure of 3-Amino-n,n-dimethylbenzenesulfonamide.

Caption: Workflow for theoretical electronic structure calculations.

Conclusion

This whitepaper provides a detailed, technically-grounded framework for investigating the electronic structure of 3-Amino-n,n-dimethylbenzenesulfonamide using first-principles calculations. While specific data for this molecule is not yet available in the peer-reviewed literature, the proposed methodology is robust and follows the current best practices in computational chemistry. The resulting data would provide invaluable insights into the molecule's intrinsic properties, guiding future research in drug design and materials science. It is our hope that this guide will serve as a catalyst for such an investigation.

3-Amino-n,n-dimethylbenzenesulfonamide: An Exploration of Potential in Advanced Materials

A Technical Whitepaper for Researchers and Materials Scientists

Introduction:

3-Amino-n,n-dimethylbenzenesulfonamide, a molecule featuring both a reactive primary amine and a sulfonamide group, presents a unique chemical scaffold with latent potential for applications in materials science. While its direct utilization in this field remains largely undocumented in current literature, its constituent functional groups suggest a number of hypothetical applications, from polymer synthesis to the development of functional materials. This technical guide will explore these potential applications, drawing on established principles of polymer chemistry and materials design. Due to the nascent stage of research into this specific compound's role in materials science, this paper will focus on theoretical applications and generalizable experimental protocols.

Core Molecular Features and Potential Reactivity

3-Amino-n,n-dimethylbenzenesulfonamide possesses two key functional groups that could be leveraged in materials synthesis:

-

Primary Aromatic Amine (-NH₂): This group is a versatile nucleophile and can participate in a variety of polymerization and crosslinking reactions.

-

Sulfonamide (-SO₂N(CH₃)₂): The sulfonamide group is known for its thermal stability, chemical resistance, and ability to participate in hydrogen bonding. The N,N-dimethyl substitution provides steric hindrance and alters the electronic properties compared to primary or secondary sulfonamides.

Hypothetical Applications in Materials Science

Based on its chemical structure, 3-Amino-n,n-dimethylbenzenesulfonamide could potentially be employed in the following areas:

Epoxy Resins and Composites

The primary amine group makes 3-Amino-n,n-dimethylbenzenesulfonamide a candidate as a curing agent or modifier for epoxy resins . Aromatic amines are a well-established class of curing agents that can impart high thermal stability and chemical resistance to the cured epoxy network.

Potential Advantages:

-

High Glass Transition Temperature (Tg): The rigid aromatic ring and the polar sulfonamide group could contribute to a higher Tg, leading to materials with improved high-temperature performance.

-

Enhanced Chemical Resistance: The sulfonamide moiety is generally resistant to a wide range of chemicals, which could translate to improved durability of the final material.

-

Modified Dielectric Properties: The polar nature of the sulfonamide group may influence the dielectric constant and loss factor of the cured resin, a property of interest in electronic packaging and insulation.

High-Performance Polymers

The bifunctional nature of 3-Amino-n,n-dimethylbenzenesulfonamide allows for its potential use as a monomer in the synthesis of novel polymers , such as polyamides, polyimides, or specialty polyurethanes.

Potential Polymer Architectures:

-

Polyamides: The amine group can react with dicarboxylic acids or their derivatives to form polyamides. The presence of the bulky sulfonamide group could disrupt chain packing, potentially leading to amorphous polymers with good solubility in organic solvents.

-

Polyimides: Reaction with dianhydrides would yield polyimides, a class of polymers known for their exceptional thermal stability and mechanical properties. The sulfonamide group could enhance adhesion to various substrates.

Functional Materials and Additives

The unique combination of functional groups could allow 3-Amino-n,n-dimethylbenzenesulfonamide to be used as a functional additive or in the creation of specialized materials.

-

Metal-Organic Frameworks (MOFs): While not a traditional ligand due to the N,N-dimethyl substitution, the aromatic amine could be modified to create a chelating site, or the entire molecule could act as a guest within a MOF structure, influencing its properties.

-

Coatings and Adhesives: The potential for strong intermolecular interactions via the sulfonamide group could be beneficial in formulating coatings and adhesives with enhanced substrate adhesion and barrier properties.

Proposed Experimental Protocols

The following are generalized experimental protocols that could serve as a starting point for investigating the potential of 3-Amino-n,n-dimethylbenzenesulfonamide in materials science.

Table 1: Generalized Experimental Protocol for Epoxy Resin Curing

| Step | Procedure | Parameters to Investigate | Analytical Techniques |

| 1. Formulation | Mechanically mix a diglycidyl ether of bisphenol A (DGEBA) epoxy resin with varying stoichiometric ratios of 3-Amino-n,n-dimethylbenzenesulfonamide. | Stoichiometric ratio (e.g., 0.8, 1.0, 1.2 amine hydrogen equivalents to epoxy equivalents). | - |

| 2. Degassing | Place the mixture in a vacuum oven at a moderate temperature (e.g., 60 °C) to remove entrapped air bubbles. | Vacuum pressure, temperature, and duration. | - |

| 3. Curing | Pour the degassed mixture into pre-heated molds and cure in an oven following a defined temperature profile. | Cure temperature (e.g., 120 °C, 150 °C, 180 °C) and time (e.g., 1-4 hours). | Differential Scanning Calorimetry (DSC) to monitor the curing process. |

| 4. Post-Curing | Subject the cured samples to a higher temperature post-cure to complete the crosslinking reaction. | Post-cure temperature (e.g., 180-200 °C) and time (e.g., 2-4 hours). | - |

| 5. Characterization | Analyze the thermal, mechanical, and dielectric properties of the cured samples. | - | DSC for Tg, Thermogravimetric Analysis (TGA) for thermal stability, Dynamic Mechanical Analysis (DMA) for viscoelastic properties, Dielectric Spectroscopy for dielectric properties. |

Table 2: Generalized Experimental Protocol for Polyamide Synthesis

| Step | Procedure | Parameters to Investigate | Analytical Techniques |

| 1. Monomer Preparation | Dissolve equimolar amounts of 3-Amino-n,n-dimethylbenzenesulfonamide and a diacid chloride (e.g., terephthaloyl chloride) in an aprotic polar solvent (e.g., N-methyl-2-pyrrolidone, NMP). | Monomer concentration, solvent choice. | - |

| 2. Polymerization | Stir the reaction mixture under an inert atmosphere (e.g., nitrogen) at low temperature (e.g., 0-5 °C) initially, then allow it to warm to room temperature. | Reaction temperature profile, reaction time. | In-situ viscosity measurements to monitor molecular weight build-up. |

| 3. Precipitation and Purification | Precipitate the resulting polymer by pouring the reaction mixture into a non-solvent (e.g., methanol). Filter, wash, and dry the polymer. | Choice of non-solvent, washing procedure. | - |

| 4. Characterization | Determine the molecular weight, thermal properties, and solubility of the synthesized polyamide. | - | Gel Permeation Chromatography (GPC) for molecular weight, DSC and TGA for thermal properties, solubility tests in various solvents. |

Logical Workflow for Investigation

The following diagram illustrates a logical workflow for the systematic investigation of 3-Amino-n,n-dimethylbenzenesulfonamide in materials science.

Caption: A logical workflow for investigating the materials science applications of 3-Amino-n,n-dimethylbenzenesulfonamide.

Conclusion and Future Outlook